molecular formula C30H41N7O7 B12291377 H-DL-Pyr-DL-Lys-DL-Trp-DL-Ala-DL-Pro-OH

H-DL-Pyr-DL-Lys-DL-Trp-DL-Ala-DL-Pro-OH

Cat. No.: B12291377
M. Wt: 611.7 g/mol
InChI Key: NINBLKUXZROFMZ-UHFFFAOYSA-N
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Description

BPP 5a, also known as bradykinin potentiating peptide 5a, is a proline-rich oligopeptide derived from the venom of the Bothrops jararaca snake. This peptide is known for its ability to inhibit the angiotensin I-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. BPP 5a has been studied extensively for its potent and long-lasting antihypertensive effects, making it a significant compound in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPP 5a involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of BPP 5a follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

BPP 5a undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BPP 5a include:

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of BPP 5a, as well as various analogs with modified amino acid sequences .

Scientific Research Applications

BPP 5a has a wide range of scientific research applications, including:

Mechanism of Action

BPP 5a exerts its effects primarily by inhibiting the angiotensin I-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels remain dilated, leading to a reduction in blood pressure. Additionally, BPP 5a enhances the effects of bradykinin, a peptide that promotes vasodilation and increases vascular permeability .

Comparison with Similar Compounds

BPP 5a is part of a larger family of bradykinin potentiating peptides (BPPs), which share similar structures and functions. Some of the similar compounds include:

    BPP 7a: Another peptide from the same family with similar ACE inhibitory properties.

    BPP 10c: Known for its potent antihypertensive effects.

    BPP 11e: Exhibits strong ACE inhibition and vasodilatory effects.

    BPP 12b: Studied for its cardiovascular effects.

    BPP 13a: Another member of the BPP family with notable biological activity.

BPP 5a stands out due to its specific amino acid sequence and its potent, long-lasting antihypertensive effects. Its unique structure allows it to interact effectively with ACE, making it a valuable compound in cardiovascular research .

Properties

IUPAC Name

1-[2-[[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINBLKUXZROFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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